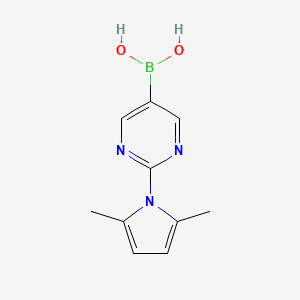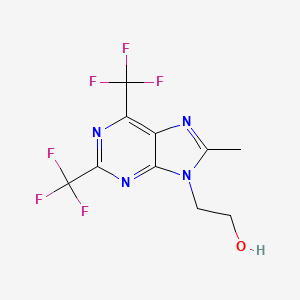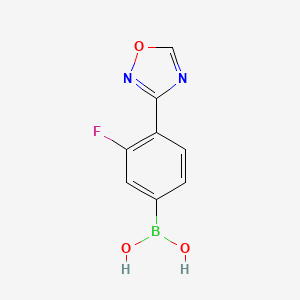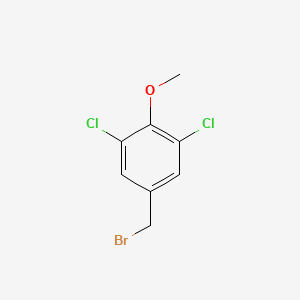
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features a pyrimidine ring substituted with a boronic acid group and a pyrrole ring, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.
Coupling with Pyrimidine: The pyrrole ring is then coupled with a pyrimidine derivative under specific conditions to form the desired compound.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
科学研究应用
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用机制
The mechanism of action of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2,5-Dimethyl-1H-pyrrol-1-yl)boronic acid
- (2,5-Dimethyl-1H-pyrrol-1-yl)pyridine-3-boronic acid
- (2,5-Dimethyl-1H-pyrrol-1-yl)benzene-4-boronic acid
Uniqueness
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring and a boronic acid group, which imparts distinct reactivity and potential applications compared to other similar compounds. This uniqueness makes it valuable in various fields of research and industry.
属性
分子式 |
C10H12BN3O2 |
|---|---|
分子量 |
217.03 g/mol |
IUPAC 名称 |
[2-(2,5-dimethylpyrrol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H12BN3O2/c1-7-3-4-8(2)14(7)10-12-5-9(6-13-10)11(15)16/h3-6,15-16H,1-2H3 |
InChI 键 |
ZRQQMQHPUSXVLB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)N2C(=CC=C2C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)

![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)




![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)

![(1S,2R,4Ar,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12442153.png)

